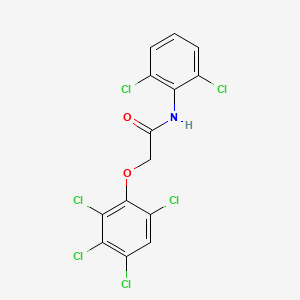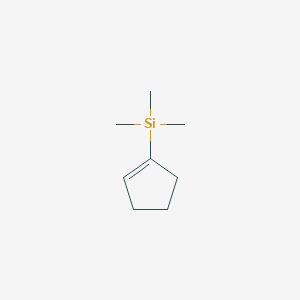
Silane, cyclopentenyltrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, cyclopentenyltrimethyl- is an organosilicon compound characterized by the presence of a cyclopentene ring attached to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, cyclopentenyltrimethyl- typically involves the reaction of cyclopentadiene with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate cyclopentenyl anion, which then reacts with trimethylchlorosilane to yield the desired product .
Industrial Production Methods
Industrial production of Silane, cyclopentenyltrimethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Silane, cyclopentenyltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Silane, cyclopentenyltrimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biomolecules and surfaces for biological applications.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Silane, cyclopentenyltrimethyl- exerts its effects involves the formation of stable silicon-carbon bonds. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and facilitating its use in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the interaction with organic molecules in synthesis or surface modification in materials science .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylcyclopentane: Similar structure but lacks the double bond in the cyclopentene ring.
Cyclopentadienyltrimethylsilane: Contains a cyclopentadienyl ring instead of a cyclopentenyl ring.
Trimethylsilylcyclohexane: Features a cyclohexane ring instead of a cyclopentene ring.
Uniqueness
Silane, cyclopentenyltrimethyl- is unique due to the presence of the cyclopentene ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
14579-07-8 |
|---|---|
Molecular Formula |
C8H16Si |
Molecular Weight |
140.30 g/mol |
IUPAC Name |
cyclopenten-1-yl(trimethyl)silane |
InChI |
InChI=1S/C8H16Si/c1-9(2,3)8-6-4-5-7-8/h6H,4-5,7H2,1-3H3 |
InChI Key |
NCRSFPYUKGCMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


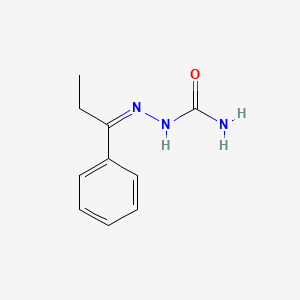

![octahydro-2H-cyclopropa[cd]indol-2-one](/img/structure/B11946154.png)
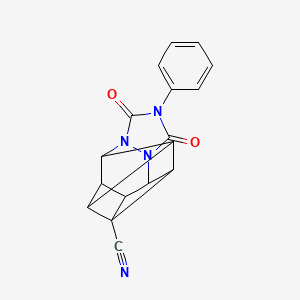
![N'-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide](/img/structure/B11946162.png)
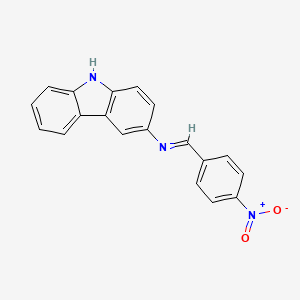

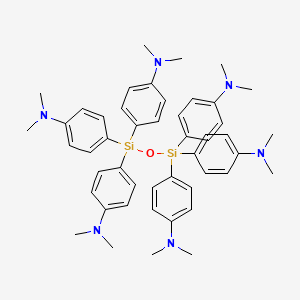
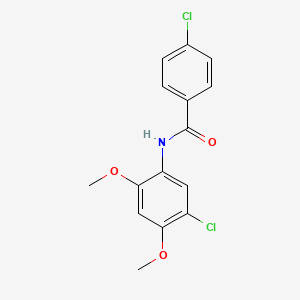

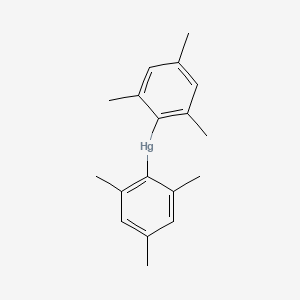

![N-benzo[c]phenanthren-5-ylacetamide](/img/structure/B11946220.png)
